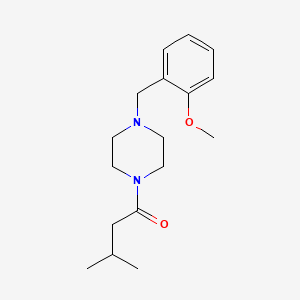
ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, also known as EAMTC, is a synthetic compound that belongs to the class of carbamate derivatives. EAMTC has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is not fully understood, but it is believed to involve the modulation of neurotransmitters in the brain. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that regulates neuronal activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to have several biochemical and physiological effects. In animal studies, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been shown to reduce pain and inflammation, improve cognitive function, and decrease seizure activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been found to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its low toxicity profile, which makes it a safe and reliable compound to work with. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is also relatively easy to synthesize, and its synthesis method is well-established. However, one of the limitations of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the research and development of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate. One potential area of research is the development of new ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, which could lead to a better understanding of its therapeutic potential. Additionally, further research is needed to explore the potential use of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in the treatment of other neurological disorders and in the agricultural industry.
Métodos De Síntesis
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can be synthesized through a multistep process that involves the reaction of thioamide with acetylacetone, followed by the reaction with ethyl chloroformate and ammonium carbonate. The final product is obtained through the purification process using column chromatography. The synthesis method of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is well-established and has been reported in several research articles.
Aplicaciones Científicas De Investigación
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In the agricultural industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been used in material science as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
ethyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-9(13)11-8-10-5(2)7(15-8)6(3)12/h4H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIABVGHCGFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)

![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)


![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)


